

# solubility of 6-Chloro-5-iodonicotinic acid in organic solvents

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## Compound of Interest

Compound Name: 6-Chloro-5-iodonicotinic acid

Cat. No.: B1358417

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An In-Depth Technical Guide to the Solubility of **6-Chloro-5-iodonicotinic Acid** in Organic Solvents

## Authored by: Gemini, Senior Application Scientist

### Abstract

**6-Chloro-5-iodonicotinic acid** is a key halogenated heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis and formulation is fundamentally governed by its solubility profile in various organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. It delves into the theoretical principles governing its dissolution, presents solubility data derived from key structural analogs, provides a detailed experimental protocol for accurate solubility determination, and discusses the practical implications for researchers in drug development.

## Introduction and Physicochemical Profile

**6-Chloro-5-iodonicotinic acid** (CAS: 59782-87-5) is a substituted pyridine carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a pyridine ring, and two different halogen substituents (chlorine and iodine), creates a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding these properties is the first step in predicting its behavior in different solvent environments.

Key Physicochemical Properties:

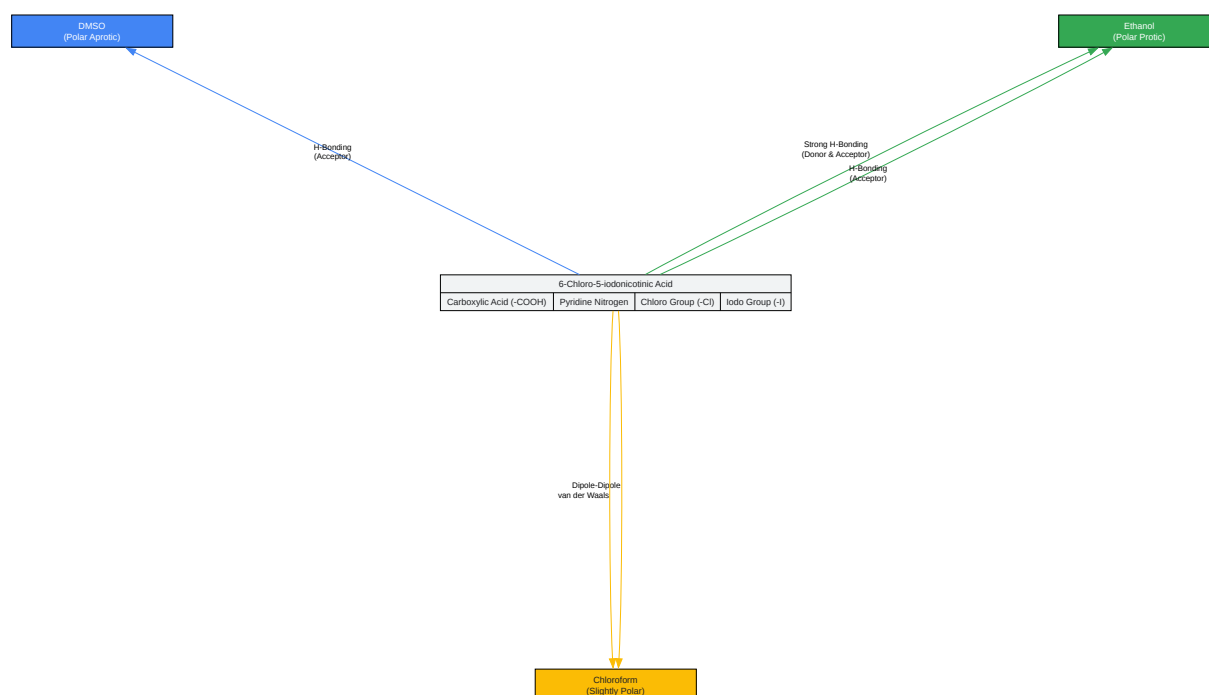
Property	Value	Source
CAS Number	59782-87-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> ClINO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	283.45 g/mol	<a href="#">[1]</a>
Melting Point	196-198 °C	<a href="#">[1]</a>
Appearance	Off-white to light yellow solid	<a href="#">[1]</a>
Predicted pKa	2.89 ± 0.10	<a href="#">[1]</a>

The relatively high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties and potential halogen interactions. These strong crystal lattice forces must be overcome by solvent-solute interactions for dissolution to occur, a central challenge in solubilizing this molecule.

## Theoretical Framework of Solubility

The solubility of **6-Chloro-5-iodonicotinic acid** is dictated by the interplay of its structural features with the properties of the solvent. The principle of "like dissolves like" provides a foundational but simplified view. A more nuanced understanding requires considering specific intermolecular forces.

The diagram below illustrates the primary interaction points on the molecule and how they engage with different solvent types.



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Caption: Intermolecular forces between the solute and various solvent types.

- **Carboxylic Acid Group (-COOH):** This is the primary driver of interaction with polar solvents. It can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This makes it highly favorable for interaction with polar protic solvents like ethanol and methanol.
- **Pyridine Nitrogen:** The lone pair of electrons on the nitrogen atom acts as a hydrogen bond acceptor, further enhancing solubility in protic solvents.
- **Halogen Substituents (-Cl, -I):** The electronegative chlorine atom allows for dipole-dipole interactions. The large, polarizable iodine atom primarily contributes to van der Waals forces. These groups increase the molecule's lipophilicity and molecular weight.

## Quantitative Solubility Data (Analog-Based)

Direct, experimentally determined quantitative solubility data for **6-Chloro-5-iodonicotinic acid** is not readily available in the surveyed scientific literature. However, valuable insights can be gained by examining its closest structural analog, 6-Chloronicotinic acid (CAS: 5326-23-8), which lacks the C5-iodo substituent.

Table 1: Solubility Profile of 6-Chloronicotinic Acid

Solvent	Type	Solubility	Temperature	Source
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	Ambient	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Methanol	Polar Protic	Soluble	Ambient	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Ethanol	Polar Protic	Soluble	Ambient	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Water	Polar Protic	2 mg/mL	20 °C	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Chloroform	Nonpolar	Slightly Soluble	Ambient	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>

## Expert Extrapolation for 6-Chloro-5-iodonicotinic acid:

The addition of a large iodine atom at the 5-position is expected to decrease the solubility of the target compound compared to the data presented for 6-Chloronicotinic acid in Table 1. The

reasoning is twofold:

- **Increased Molecular Weight:** The molecular weight increases significantly from 157.55 g/mol to 283.45 g/mol. This increase in mass and size generally leads to lower solubility, all other factors being equal.
- **Increased Crystal Lattice Energy:** The iodine atom can participate in stronger van der Waals and potentially halogen bonding within the crystal structure. This increases the energy required for a solvent to break apart the solid lattice, thus lowering solubility.

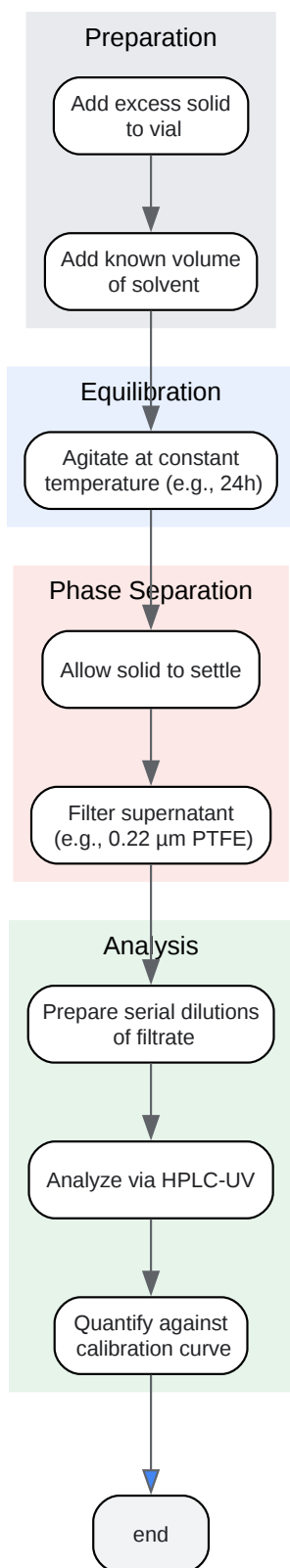
Therefore, while **6-Chloro-5-iodonicotinic acid** is expected to be most soluble in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol, its quantitative solubility will likely be lower than that of its non-iodinated counterpart. It is predicted to have very poor solubility in nonpolar solvents.

## Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the industry-standard shake-flask method is recommended. [8] This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[9]

### Causality Behind the Method:

This protocol is designed as a self-validating system. The extended equilibration time ensures that the measurement reflects a true thermodynamic equilibrium, not a transient kinetic state.[5] The use of a calibration curve with a validated analytical method like HPLC-UV ensures accurate quantification, while the final filtration step guarantees that only the dissolved analyte is measured.[10]



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

## Step-by-Step Methodology:

- Preparation of Vials:
  - To several 2 mL glass vials, add an excess amount of solid **6-Chloro-5-iodonicotinic acid** (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.
  - Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.
- Equilibration:
  - Seal the vials tightly.
  - Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
  - Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 hours is standard for thermodynamic solubility.[\[9\]](#)[\[11\]](#)
- Phase Separation:
  - Remove the vials from the shaker and let them stand for at least 30 minutes to allow the excess solid to settle.
  - Carefully withdraw a portion of the supernatant using a pipette.
  - Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical for accuracy.
- Quantification (HPLC-UV):
  - Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known high concentration. Create a series of calibration standards by serial dilution.
  - Analysis: Inject the calibration standards and the filtered sample (which may require dilution to fall within the calibration range) into an HPLC system equipped with a UV

detector.

- Calculation: Plot the peak area from the UV chromatogram versus the concentration of the standards to generate a linear calibration curve. Use the equation of the line to calculate the exact concentration of the dissolved compound in the filtered sample.
- Reporting:
  - Report the final solubility in mg/mL or mM, specifying the solvent and the temperature at which the measurement was made.

## Practical Applications in Drug Development

- Reaction Chemistry: Knowledge of solubility in solvents like DMF, THF, or Dichloromethane is crucial for selecting appropriate conditions for synthetic transformations, ensuring reactants are in the solution phase.
- Compound Screening: For high-throughput screening (HTS), compounds are typically dissolved in DMSO. Knowing the maximum solubility in DMSO is essential to prevent compound precipitation in assay plates, which can lead to false-negative results.[5]
- Formulation Development: Solubility data in various pharmaceutically acceptable solvents (e.g., ethanol) is a prerequisite for developing liquid formulations for preclinical studies. Poor solubility often signals future challenges in achieving adequate bioavailability.

## Conclusion

While direct quantitative solubility data for **6-Chloro-5-iodonicotinic acid** remains elusive in published literature, a robust scientific understanding can be constructed through its physicochemical properties and analysis of its structural analog, 6-Chloronicotinic acid. The compound is predicted to have the highest solubility in polar aprotic and polar protic solvents, driven by strong hydrogen bonding interactions. For researchers requiring precise data, the detailed shake-flask protocol provided herein offers a reliable method for experimental determination. This guide serves as a foundational resource for scientists and developers, enabling informed decisions in synthesis, screening, and formulation involving this important chemical entity.



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